molecular formula C9H6N4OS B13064549 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13064549
M. Wt: 218.24 g/mol
InChI Key: RJJCCSHQTXEEJD-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring further enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form the imidazo[2,1-B][1,3]thiazole core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the aldehyde group to an alcohol.

    Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 4-(5-{4-[6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazol-3-yl]phenyl}-1,2-oxazol-3-yl)benzonitrile

Uniqueness

What sets 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde apart is its unique combination of the imidazole, thiazole, and pyrazole rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

6-pyrazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H6N4OS/c14-6-7-8(13-3-1-2-10-13)11-9-12(7)4-5-15-9/h1-6H

InChI Key

RJJCCSHQTXEEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(N3C=CSC3=N2)C=O

Origin of Product

United States

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